![molecular formula C22H22N2O5S B1226316 ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B1226316.png)
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate
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Overview
Description
2-[3-[2-(2-furanylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-2-thiazolidinylidene]acetic acid ethyl ester is a member of toluenes.
Scientific Research Applications
Synthesis and Structural Analysis
- This compound is used in the synthesis of various thiazolidine derivatives, demonstrating its utility in creating complex molecular structures. For instance, its reactions with substituted benzaldehydes lead to the formation of 5-arylmethylidene derivatives (Tverdokhlebov et al., 2005). Such derivatives have potential in various chemical and pharmaceutical applications.
Potential for Diverse Chemical Reactions
- This chemical is involved in various complex chemical reactions. For example, it reacts in multiple ways to synthesize different acetates, showcasing its versatility in chemical synthesis. This includes its reaction with diethyl acetylenedicarboxylate under different conditions, highlighting its adaptability in various chemical environments (Aly et al., 2014).
Involvement in Anticancer Research
- Compounds with similar structures have shown potential in anticancer research. For example, some thiazolidin-4-one derivatives, which share a structural resemblance, exhibit significant anticancer activities (Saied et al., 2019). This suggests a possibility for the compound to be explored in similar contexts.
Application in Antibacterial Studies
- Related structures to this compound have been synthesized and evaluated for antibacterial activity, indicating its potential role in the development of new antibacterial agents (Hassan et al., 2014). This showcases the broader applicability of this compound in medicinal chemistry.
properties
Product Name |
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
---|---|
Molecular Formula |
C22H22N2O5S |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-[(5Z)-3-[2-(furan-2-ylmethylamino)-2-oxoethyl]-5-[(4-methylphenyl)methylidene]-4-oxo-1,3-thiazolidin-2-ylidene]acetate |
InChI |
InChI=1S/C22H22N2O5S/c1-3-28-21(26)12-20-24(14-19(25)23-13-17-5-4-10-29-17)22(27)18(30-20)11-16-8-6-15(2)7-9-16/h4-12H,3,13-14H2,1-2H3,(H,23,25)/b18-11-,20-12- |
InChI Key |
UCWSAHOOLYRYJB-GUQQWVPNSA-N |
Isomeric SMILES |
CCOC(=O)/C=C\1/N(C(=O)/C(=C/C2=CC=C(C=C2)C)/S1)CC(=O)NCC3=CC=CO3 |
SMILES |
CCOC(=O)C=C1N(C(=O)C(=CC2=CC=C(C=C2)C)S1)CC(=O)NCC3=CC=CO3 |
Canonical SMILES |
CCOC(=O)C=C1N(C(=O)C(=CC2=CC=C(C=C2)C)S1)CC(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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